Zoledronic Acid

Beschreibung

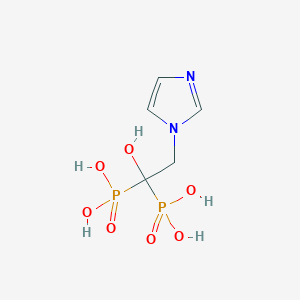

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042668 | |

| Record name | Zoledronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zoledronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, 3.27e+00 g/L | |

| Record name | Zoledronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zoledronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118072-93-8 | |

| Record name | Zoledronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118072-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoledronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoledronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zoledronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zoledronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLEDRONIC ACID ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zoledronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zoledronic Acid: A Technical Guide to its Mechanisms of Action Beyond Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoledronic acid, a potent third-generation nitrogen-containing bisphosphonate, is well-established as a cornerstone therapy for the management of skeletal-related events in patients with bone metastases. Its primary mechanism of action has long been attributed to the inhibition of osteoclast-mediated bone resorption. However, a growing body of preclinical and clinical evidence reveals that the therapeutic window of this compound extends far beyond the bone microenvironment, exhibiting direct and indirect antitumor effects through its influence on a diverse range of cellular players and signaling pathways. This technical guide provides an in-depth exploration of these non-osteoclast-mediated mechanisms, offering valuable insights for researchers, scientists, and drug development professionals seeking to leverage the full therapeutic potential of this multifaceted agent.

Direct Effects on Tumor Cells

This compound exerts a direct cytotoxic and cytostatic effect on a variety of cancer cells. This is primarily achieved through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] Disruption of this pathway leads to a cascade of downstream effects that collectively impair tumor cell proliferation, survival, and invasion.

Inhibition of the Mevalonate Pathway and Protein Prenylation

The mevalonate pathway is crucial for the synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification, or prenylation, of small GTP-binding proteins, including Ras, Rho, Rac, and Rab.[2][3] Prenylation is critical for the proper localization and function of these proteins, which are key regulators of cell growth, proliferation, apoptosis, and migration.[3] By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP, thereby disrupting the function of these essential signaling proteins and leading to the induction of apoptosis in tumor cells.[3]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The cytotoxic effects of this compound have been quantified across various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| MCF-7 | Breast Cancer | ~48 | 24 | [4] |

| MCF-7 | Breast Cancer | ~20 | 72 | [4] |

| MDA-MB-436 | Breast Cancer | 14.54 | 72 | [5] |

| CG5 | Breast Cancer | 78.55 | 48 | [5] |

| Primary Breast Cancer Cells | Breast Cancer | 8.03 (%TDC) | N/A | [6] |

Modulation of the Immune System

This compound significantly influences the immune landscape, both systemically and within the tumor microenvironment. Its effects on various immune cell populations contribute to its overall antitumor activity.

Activation of Gamma-Delta (γδ) T Cells

A key immunomodulatory effect of this compound is the activation and expansion of Vγ9Vδ2 T cells, a subset of cytotoxic γδ T cells.[7] The inhibition of FPPS in monocytes leads to the accumulation of isopentenyl pyrophosphate (IPP), which is a potent phosphoantigen that activates Vγ9Vδ2 T cells.[7] These activated T cells can then recognize and kill tumor cells.

Macrophage Polarization

Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment and can exhibit pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotypes. This compound has been shown to modulate macrophage polarization, promoting a shift from the M2 to the M1 phenotype.[8][9] This repolarization enhances the anti-tumor immune response.

| Marker | Change with this compound | Phenotype Association | Reference |

| CD68 (pan-macrophage) | Increased number | General macrophage infiltration | [8] |

| CD163 (M2 marker) | Decreased expression | Shift away from M2 | [8] |

| iNOS (M1 marker) | Increased expression | Shift towards M1 | [9] |

Effects on Other Immune Cells

This compound has also been reported to affect other immune cells, including:

-

Monocytes: this compound can induce apoptosis in monocytes.[10]

-

Dendritic Cells (DCs): It can impair the differentiation and function of DCs.

Impact on the Tumor Microenvironment

Beyond its direct effects on tumor and immune cells, this compound remodels the tumor microenvironment to be less conducive to tumor growth and metastasis.

Anti-Angiogenic Effects

This compound exhibits potent anti-angiogenic properties by directly inhibiting the proliferation, migration, and tube formation of endothelial cells. It also reduces the secretion of pro-angiogenic factors by tumor cells.

Modulation of Mesenchymal Stem Cells (MSCs)

Mesenchymal stem cells within the tumor microenvironment can promote tumor growth. This compound has been shown to accelerate the osteogenesis of bone marrow MSCs by attenuating oxidative stress via the SIRT3/SOD2 pathway, potentially diverting them from a pro-tumoral to a bone-forming phenotype.[11][12]

Experimental Protocols

Tumor Cell Invasion Assay (Matrigel)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Cell Culture: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Matrigel Coating: Thaw Matrigel on ice. Dilute to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of a Transwell insert and incubate at 37°C for 2-4 hours to solidify.

-

Cell Seeding: Detach serum-starved cells and resuspend in serum-free medium containing various concentrations of this compound or vehicle control. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (e.g., 24-48 hours).

-

Analysis: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells under a microscope.

γδ T Cell Activation and Expansion Assay

Objective: To evaluate the ability of this compound to activate and expand γδ T cells from peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in a complete RPMI-1640 medium.

-

Stimulation: Add this compound (e.g., 5 µM) and interleukin-2 (B1167480) (IL-2; e.g., 100 U/mL) to the PBMC culture.

-

Incubation: Culture the cells for 7-14 days, adding fresh medium with IL-2 every 2-3 days.

-

Analysis:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against CD3, Vγ9, and Vδ2 to determine the percentage and absolute number of expanded γδ T cells.[7]

-

Cytokine Production: Collect culture supernatants and measure the concentration of cytokines such as IFN-γ and TNF-α by ELISA.

-

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Matrigel Coating: Thaw Matrigel on ice and add 50-100 µL to each well of a 96-well plate. Incubate at 37°C for 30 minutes to solidify.

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to confluency. Harvest the cells and resuspend them in a medium containing various concentrations of this compound or vehicle control.

-

Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C for 4-12 hours.

-

Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on the polarization of macrophages to M1 or M2 phenotypes.

Methodology:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Culture monocytes in the presence of M-CSF to differentiate them into M0 macrophages.

-

Polarization:

-

M1 Polarization: Treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound.

-

M2 Polarization: Treat M0 macrophages with IL-4 and IL-13 in the presence or absence of this compound.

-

-

Analysis:

-

Flow Cytometry: Stain cells for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.[8][9]

-

RT-qPCR: Analyze the gene expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, IL-10) markers.

-

ELISA: Measure the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

Conclusion

The mechanisms of action of this compound are far more intricate and widespread than its well-documented effects on osteoclasts. By directly targeting tumor cells, modulating key immune cell populations, and reshaping the tumor microenvironment, this compound presents a compelling case for its broader application in oncology. A thorough understanding of these multifaceted mechanisms, supported by robust experimental validation, is paramount for the strategic design of novel therapeutic combinations and the expansion of this compound's clinical utility in the fight against cancer. This technical guide serves as a foundational resource for researchers and drug developers to explore and exploit the full anti-neoplastic potential of this remarkable therapeutic agent.

References

- 1. Zoledronate promotes inflammatory cytokine expression in human CD14‐positive monocytes among peripheral mononuclear cells in the presence of γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Various pathways of this compound against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro synergistic cytoreductive effects of this compound and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alterations in macrophage polarization in the craniofacial and extracranial skeleton after zoledronate application and surgical interventions – an in vivo experiment [frontiersin.org]

- 9. Zoledronate Causes a Systemic Shift of Macrophage Polarization towards M1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound causes γδ T cells to target monocytes and down-modulate inflammatory homing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound accelerates osteogenesis of bone marrow mesenchymal stem cells by attenuating oxidative stress via the SIRT3/SOD2 pathway and thus alleviates osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

An In-depth Technical Guide on the Molecular Pathways Affected by Zoledronic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoledronic acid (ZA), a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1] It is widely utilized in the management of skeletal-related events in patients with bone metastases.[2][3] Beyond its established role in bone health, a substantial body of preclinical and clinical evidence has illuminated the direct anti-tumor effects of this compound across various cancer types.[4][5] These anti-neoplastic properties are attributed to its influence on a multitude of cellular processes, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[2][4][6] This technical guide provides a comprehensive overview of the core molecular pathways affected by this compound in cancer cells, with a focus on quantitative data, experimental methodologies, and visual pathway representations.

The Mevalonate (B85504) Pathway: The Primary Target of this compound

The cornerstone of this compound's mechanism of action is the inhibition of the mevalonate pathway.[7][8] This metabolic cascade is crucial for the synthesis of cholesterol and isoprenoid precursors, which are vital for the post-translational modification of small GTP-binding proteins.[9]

This compound specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[7][9] FPPS catalyzes the formation of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These isoprenoid lipids are essential for the prenylation of small GTPases such as Ras, Rho, and Rac.[4][5] Prenylation is a critical modification that anchors these proteins to the cell membrane, enabling their participation in vital cellular signaling pathways that control cell proliferation, survival, and motility.[8][11]

By inhibiting FPPS, this compound depletes the cellular pools of FPP and GGPP, leading to an accumulation of unprenylated GTPases.[5][11] This disruption of protein prenylation is the central event that triggers the downstream anti-cancer effects of this compound.[11][12]

Molecular Pathways Modulated by this compound

Induction of Apoptosis

A primary anti-tumor mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[2][6] The inhibition of protein prenylation, particularly of Ras and Rho GTPases, disrupts survival signals and activates apoptotic cascades.[5][13]

This compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[5] In several cancer cell lines, treatment with this compound leads to the activation of caspases, including caspase-3, -8, and -9.[4] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and Bad and a decrease in anti-apoptotic proteins such as Bcl-2.[4][6] In some cancer stem cells, this compound upregulates the expression of CASP9, CASP4, BAX, and BAD genes, while downregulating BIRC3, BIRC2, and BCL2.[6]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties.[3][14] It can inhibit the proliferation and migration of endothelial cells.[15] Furthermore, this compound has been found to reduce the production of pro-angiogenic factors by cancer cells, including vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2).[2][16] In ovarian cancer, this compound has been shown to inhibit angiogenesis by preventing the activation of Rac1.[17] It also impairs the differentiation of endothelial progenitor cells, which are crucial for neovascularization.[14]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[4][18] Studies have demonstrated that this compound can cause an accumulation of cells in the S and G2/M phases of the cell cycle.[4][6] This effect is often associated with the modulation of cyclins and cyclin-dependent kinase inhibitors. For instance, in some cancer cell lines, this compound treatment has been observed to increase the protein levels of cyclin A and cyclin B, while decreasing the expression of p21CIP1.[19]

Quantitative Data Summary

The anti-tumor effects of this compound are dose- and time-dependent, and vary across different cancer cell types. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| ACHN | Renal Cell Carcinoma | 2.29 ± 0.53 | Not Specified | [20] |

| HeLa CSCs | Cervical Cancer | 23.39 | 72 | [21] |

| SiHa CSCs | Cervical Cancer | 21.25 | 72 | [21] |

| CaSki CSCs | Cervical Cancer | 20.21 | 72 | [21] |

| HeLa | Cervical Cancer | 56.26 | 72 | [21] |

| SiHa | Cervical Cancer | 64.54 | 72 | [21] |

| CaSki | Cervical Cancer | 55.31 | 72 | [21] |

| HUVEC (FCS-stimulated) | Endothelial Cells | 4.1 | Not Specified | [15] |

| HUVEC (bFGF-stimulated) | Endothelial Cells | 4.2 | Not Specified | [15] |

| HUVEC (VEGF-stimulated) | Endothelial Cells | 6.9 | Not Specified | [15] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| DU-145 CSCs | Prostate Cancer | Not Specified | Increased apoptosis and S-phase arrest | [6] |

| MCF-7 CSCs | Breast Cancer | Not Specified | Increased apoptosis and S-phase arrest | [6] |

| Oral Carcinoma Cells | Oral Cancer | 10 - 100 | Activation of caspase-3, -8, and -9 | [4] |

| MCF-7, MDA-MB-231 | Breast Cancer | Not Specified | Dose- and time-dependent increase in apoptosis | [22] |

| MDA-MB-231, MDA-MB-435 | Breast Cancer | 10 | G1 cell cycle arrest | [23] |

| IMIM-PC1, PaTu8988t | Pancreatic Cancer | 10 | G1 cell cycle arrest | [23] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with increasing concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Prenylation

This protocol allows for the detection of unprenylated proteins, which accumulate upon this compound treatment.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against unprenylated proteins (e.g., unprenylated Rap1A) or total proteins (e.g., total Ras, RhoA).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exerts significant anti-tumor effects on cancer cells by primarily targeting the mevalonate pathway. The inhibition of FPPS disrupts protein prenylation, a critical cellular process, which in turn triggers a cascade of molecular events leading to apoptosis, inhibition of angiogenesis, and cell cycle arrest. The multifaceted mechanism of action of this compound underscores its potential as a valuable therapeutic agent in oncology, not only for managing bone metastases but also for its direct anti-cancer properties. Further research into the intricate molecular pathways affected by this compound will continue to unveil new therapeutic opportunities and combination strategies for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Various pathways of this compound against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of molecular mechanisms and anti-tumoural effects of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-tumour effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound overcomes chemoresistance by sensitizing cancer stem cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The bisphosphonate this compound effectively targets lung cancer cells by inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and inhibits adhesion to mineralized matrix in prostate cancer cells via inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined inhibition of the mevalonate pathway with statins and this compound potentiates their anti-tumor effects in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-angiogenic property of this compound by inhibition of endothelial progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel antiangiogenic effects of the bisphosphonate compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound Inhibits Angiogenesis in Ovarian Cancer Patients - The ASCO Post [ascopost.com]

- 18. This compound inhibits the growth of cancer stem cell derived from cervical cancer cell by attenuating their stemness phenotype and inducing apoptosis and cell cycle arrest through the Erk1/2 and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound augments the radiosensitivity of cancer cells through perturbing S- and M-phase cyclins and p21CIP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of the mevalonate pathway in the antiproliferative effect of zoledronate on ACHN renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits the growth of cancer stem cell derived from cervical cancer cell by attenuating their stemness phenotype and inducing apoptosis and cell cycle arrest through the Erk1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The bisphosphonate, this compound, induces apoptosis of breast cancer cells: evidence for synergy with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Zoledronic Acid: A modulator of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zoledronic acid (ZA), a potent third-generation nitrogen-containing bisphosphonate, is a cornerstone in the management of skeletal-related events in cancer patients. Beyond its well-established role in inhibiting osteoclast-mediated bone resorption, a growing body of preclinical and clinical evidence reveals its significant immunomodulatory and anti-angiogenic properties within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the multifaceted impact of this compound on the TME, with a focus on its effects on key cellular components and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area of oncology.

Core Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway

This compound's primary molecular target is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. By inhibiting FPPS, ZA prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras, Rho, Rac, and Cdc42. The disruption of this process impairs key cellular functions such as cytoskeletal arrangement, cell signaling, and survival, not only in osteoclasts but also in various cells within the tumor microenvironment.

Impact on Immune Cells in the Tumor Microenvironment

This compound significantly alters the immune landscape of the TME, primarily by modulating the function of macrophages, T cells, and myeloid-derived suppressor cells.

Tumor-Associated Macrophages (TAMs)

ZA has been shown to repolarize pro-tumoral M2-like TAMs towards an anti-tumoral M1 phenotype. This shift is characterized by a decrease in the production of M2-associated cytokines like IL-10 and an increase in M1-associated pro-inflammatory responses.

| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |

| IL-10 Production | Human M2-polarized macrophages | 200 nM | Significant reduction in IL-10 secretion | [1] |

| IL-12 Production | Human M1/M2-polarized macrophages | 200 nM - 1 µM | No significant change in IL-12 levels | [1] |

| M1 Polarization (iNOS/CD163 ratio) | Rat model (in vivo) | 40 µg/kg weekly for 8 weeks | Significant increase in M1 polarization in skin, spleen, and lung tissue | [2] |

| F4/80+ TAM Infiltration | Rat Hepatocellular Carcinoma Model | 100 µg/kg | ~60% reduction in F4/80+ TAMs in tumors when combined with TACE |

Gamma-Delta (γδ) T Cells

ZA can indirectly activate Vγ9Vδ2 T cells, a subset of γδ T cells with potent anti-tumor activity. The inhibition of the mevalonate pathway in monocytes or tumor cells leads to the accumulation of isopentenyl pyrophosphate (IPP), which is a phosphoantigen recognized by the Vγ9Vδ2 T cell receptor. This activation can be enhanced by co-administration of interleukin-2 (B1167480) (IL-2).[3][4][5][6][7]

| Parameter | Cell Type/Model | This compound Concentration | IL-2 Concentration | Observed Effect | Reference |

| γδ T Cell Expansion | Human PBMCs | 5 µM | 1000 IU/mL | Significant expansion of Vγ9Vδ2 T cells over 14 days | [3] |

| γδ T Cell Activation | Human PBMCs | 0.06 - 16 µM | 200 U/mL | Dose-dependent proliferation of Vγ9Vδ2 T cells | [4] |

Myeloid-Derived Suppressor Cells (MDSCs)

Limited but emerging evidence suggests that ZA can reduce the number of immunosuppressive MDSCs in the TME.

| Parameter | Cell Type/Model | This compound Treatment | Observed Effect | Reference |

| MDSC Number | 4T1 murine breast cancer model | Single injection | Significant reduction in splenic MDSCs |

Anti-Angiogenic Effects of this compound

This compound exhibits potent anti-angiogenic properties through both direct and indirect mechanisms. It directly inhibits the proliferation, migration, and survival of endothelial cells. Indirectly, it reduces the production of pro-angiogenic factors by tumor and stromal cells.

| Parameter | Cell Type/Model | This compound Concentration/Dose | Observed Effect | Reference |

| Endothelial Cell Proliferation (IC50) | Human Endothelial Cells | 4.1 - 6.9 µM | Inhibition of proliferation stimulated by various growth factors | |

| Circulating VEGF Levels | Cancer Patients | 4 mg single IV infusion | Significant decrease at day 2 (-23%), day 7 (-28%), and day 21 (-34%) | [8][9][10] |

| Circulating PDGF Levels | Cancer Patients | 4 mg single IV infusion | Significant decrease at day 1 (-25%) and day 2 | [8][9][10] |

Modulation of Cancer-Associated Fibroblasts (CAFs)

This compound can revert the activated phenotype of CAFs, which are key contributors to tumor progression, invasion, and therapy resistance. This effect is mediated by the inhibition of RhoA activation, which is dependent on geranylgeranylation.

| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |

| α-SMA Expression | Human CAFs | 200 nM for 5 days | Complete reversion of the activated phenotype (reduced α-SMA) | [1] |

| Collagen Contractility | Human CAFs | 200 nM for 5 days | Significant impairment of collagen contraction | [1] |

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol details the differentiation of human monocytes into M1 and M2 macrophages and the assessment of this compound's effect on this polarization.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque

-

RPMI-1640 medium with 10% FBS

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

This compound

-

ELISA kits for IL-10 and IL-12

Procedure:

-

Isolate monocytes from PBMCs by plastic adherence.

-

Differentiate monocytes into macrophages by culturing in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days.

-

During differentiation, treat cells with desired concentrations of this compound (e.g., 200 nM).

-

To polarize towards M1, stimulate macrophages with 100 ng/mL LPS and 100 ng/mL IFNγ for 24 hours.

-

To polarize towards M2, stimulate with 20 ng/mL IL-4 for 24 hours.

-

Collect supernatants and measure IL-10 and IL-12 concentrations by ELISA.

Ex Vivo γδ T Cell Expansion and Activation Assay

This protocol describes the expansion and activation of γδ T cells from human PBMCs using this compound and IL-2.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound (e.g., 5 µM)

-

Recombinant human IL-2 (e.g., 1000 IU/mL)

-

24-well culture plates

-

Flow cytometer and antibodies for γδ T cell markers (e.g., anti-TCR Vγ9, anti-CD3)

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Prepare culture medium containing RPMI-1640, 10% FBS, 1000 IU/mL IL-2, and 5 µM this compound.

-

Resuspend PBMCs in the culture medium at a concentration of 1x10^6 cells/mL.

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Incubate for 14 days at 37°C and 5% CO2.

-

Monitor cell expansion and phenotype by flow cytometry at different time points.

In Vivo Tumor Growth Inhibition Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of this compound in a mouse model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Breast cancer cell line (e.g., 4T1/luc)

-

This compound solution

-

Calipers for tumor measurement

-

In vivo imaging system (for luciferase-expressing cells)

Procedure:

-

Inoculate mice with breast cancer cells into the mammary fat pad.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 µg/kg, intraperitoneally, weekly) or vehicle control.[11]

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for immune cell markers, angiogenesis markers).

Conclusion and Future Directions

This compound's influence extends far beyond the bone, actively reshaping the tumor microenvironment to be less hospitable for cancer growth and progression. Its ability to repolarize macrophages, activate anti-tumor T cells, inhibit angiogenesis, and deactivate cancer-associated fibroblasts highlights its potential as a valuable component of combination cancer therapies. Future research should focus on optimizing dosing and scheduling in combination with immunotherapy and other targeted agents to fully harness the pleiotropic anti-cancer effects of this compound. The detailed protocols and quantitative data provided in this guide serve as a foundation for researchers and drug developers to further explore and exploit the therapeutic potential of modulating the TME with this compound.

References

- 1. This compound impairs stromal reactivity by inhibiting M2-macrophages polarization and prostate cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zoledronate Causes a Systemic Shift of Macrophage Polarization towards M1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilot trial of interleukin-2 and this compound to augment γδ T cells as treatment for patients with refractory renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized cultivation method for future in vivo application of γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I/II study of adoptive transfer of γδ T cells in combination with this compound and IL-2 to patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Human γδ T Cells with Zoledronate and Interleukin-2 for Immunotherapy of Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. [PDF] this compound induces significant and long-lasting modifications of circulating angiogenic factors in cancer patients. | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

The Immunomodulatory Properties of Zoledronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoledronic acid, a potent third-generation nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the management of skeletal-related events associated with metastatic bone disease and for the treatment of osteoporosis. Beyond its well-documented effects on bone resorption, a growing body of evidence has illuminated the profound immunomodulatory properties of this compound. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences the immune system, its effects on various immune cell populations, and detailed experimental protocols for investigating these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the immunological facets of this compound.

Core Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway

The primary immunomodulatory effect of this compound stems from its inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of cholesterol and isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. By blocking FPPS, this compound leads to the intracellular accumulation of the upstream metabolite, isopentenyl pyrophosphate (IPP). IPP is a potent phosphoantigen that is recognized by the T-cell receptor (TCR) of a specific subset of T cells known as Vγ9Vδ2 T cells, leading to their activation and expansion.

Signaling Pathway for Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by IPP is a complex process that is dependent on antigen-presenting cells (APCs), most notably monocytes. The butyrophilin family member BTN3A1, expressed on APCs, plays a critical role in presenting IPP to the Vγ9Vδ2 TCR. The binding of IPP to the intracellular B30.2 domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, triggering T-cell activation.

Effects of this compound on Immune Cell Subsets

This compound exerts diverse effects on various components of the innate and adaptive immune systems. A summary of these effects is presented in the tables below.

Quantitative Effects of this compound on Circulating Immune Cells in Humans

| Cell Type | Change Observed | Patient Population | This compound Dosage | Timing of Observation | Reference(s) |

| White Blood Cells (WBC) | Increased | Primary Osteoporosis | 5 mg (single IV infusion) | Day 2 post-infusion | |

| Neutrophils | Increased | Primary Osteoporosis | 5 mg (single IV infusion) | Days 1 and 2 post-infusion | |

| Lymphocytes | Decreased | Primary Osteoporosis | 5 mg (single IV infusion) | Days 1, 2, and 3 post-infusion | |

| Eosinophils | Decreased | Primary Osteoporosis | 5 mg (single IV infusion) | Days 1 and 2 post-infusion | |

| CD3+ T Cells | Decreased | Primary Osteoporosis | 5 mg (single IV infusion) | Day 1 and 2 post-infusion | |

| CD3+CD4+ T Cells | Decreased | Primary Osteoporosis | 5 mg (single IV infusion) | Day 1 and 2 post-infusion | |

| CD16+CD56+ NK Cells | Decreased | Primary Osteoporosis | 5 mg (single IV infusion) | Day 1 post-infusion | |

| γδ T Cells (Total) | Transient decrease, then potential for expansion with IL-2 | Breast Cancer | Single dose | Day 1 (decrease) | |

| Effector Memory γδ T Cells | Increased | Breast Cancer | Single dose | Day 7 post-infusion | |

| Central Memory γδ T Cells | Increased | Breast Cancer | Single dose | Day 7 post-infusion | |

| Naïve γδ T Cells | Decreased | Breast Cancer | Single dose | Day 7 post-infusion |

Effects of this compound on Cytokine Production

| Cytokine | Change Observed | Cell Type(s) | In Vitro / In Vivo | This compound Concentration/Dose | Reference(s) |

| TNF-α | Increased | PBMCs, Monocytes | In Vitro & In Vivo | 5-125 µM (in vitro) | |

| IL-6 | Increased | PBMCs, Monocytes | In Vitro & In Vivo | 5-125 µM (in vitro) | |

| IFN-γ | Increased | PBMCs (γδ T cell-dependent) | In Vitro | 5 µM | |

| IL-1β | Increased | PBMCs, Monocytes | In Vitro & In Vivo | 5-125 µM (in vitro) | |

| IL-12 | Increased | Serum | In Vivo | Single dose | |

| IL-1RA | Increased | Serum | In Vivo | Single dose | |

| MIP-1b (CCL4) | Increased | Serum | In Vivo | Single dose | |

| IP-10 (CXCL10) | Increased | Serum | In Vivo | Single dose | |

| MIG (CXCL9) | Increased | Serum | In Vivo | Single dose | |

| IL-10 | Decreased | Monocyte-derived Dendritic Cells | In Vitro | Therapeutic dose |

Detailed Experimental Protocols

Protocol 1: In Vitro Expansion of Human γδ T Cells from PBMCs

This protocol describes a method for the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound and interleukin-2 (B1167480) (IL-2).

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

-

This compound (e.g., Zometa®)

-

Recombinant human IL-2

-

Phosphate-buffered saline (PBS)

-

24-well tissue culture plates

-

Flow cytometry antibodies: Anti-CD3, Anti-TCR Vγ9

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque.

-

Cell Culture Initiation: Resuspend the isolated PBMCs in complete RPMI at a concentration of 1 x 10^6 cells/mL.

-

Stimulation: Add this compound to a final concentration of 5 µM and recombinant human IL-2 to a final concentration of 1000 IU/mL.

-

Incubation: Plate 1 mL of the cell suspension per well in a 24-well plate and incubate at 37°C in a humidified 5% CO2 incubator.

-

Cell Maintenance: Every 2-3 days, add fresh complete RPMI containing IL-2 (1000 IU/mL) to maintain a cell density of 0.5-2 x 10^6 cells/mL. Do not add more this compound.

-

Expansion Monitoring: After 12-14 days, harvest the cells and determine the percentage of Vγ9Vδ2 T cells within the CD3+ population using flow cytometry.

Protocol 2: Generation and Maturation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol outlines the generation of immature mo-DCs from peripheral blood monocytes and their subsequent maturation, with the option of adding this compound to assess its effects.

Materials:

-

PBMCs (isolated as in Protocol 1)

-

Complete RPMI medium

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS) for maturation

-

This compound (optional)

-

Flow cytometry antibodies: Anti-CD14, Anti-CD1a, Anti-CD83, Anti-CD86, Anti-HLA-DR

Procedure:

-

Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or by using CD14 magnetic beads.

-

Differentiation to Immature DCs: Culture the isolated monocytes in complete RPMI supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days. To test the effect of this compound on differentiation, add it at the beginning of the culture.

-

Maturation of DCs: On day 5 or 7, induce maturation of the immature DCs by adding LPS (e.g., 1 µg/mL) to the culture for an additional 24-48 hours.

-

Analysis: Harvest the cells and analyze the expression of DC differentiation and maturation markers by flow cytometry.

Protocol 3: Measurement of Cytokine Production from PBMCs

This protocol describes a method to measure the secretion of cytokines from PBMCs following stimulation with this compound.

Materials:

-

PBMCs (isolated as in Protocol 1)

-

Complete RPMI medium

-

This compound

-

96-well round-bottom tissue culture plates

-

ELISA or Luminex kits for desired cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β)

Procedure:

-

Cell Plating: Plate PBMCs in a 96-well round-bottom plate at a concentration of 1 x 10^6 cells/mL in 200 µL of complete RPMI.

-

Stimulation: Add this compound at various concentrations (e.g., 5 µM, 25 µM, 125 µM). Include an unstimulated control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.

Conclusion

This compound exhibits a complex and multifaceted immunomodulatory profile, primarily driven by its inhibition of the mevalonate pathway and subsequent activation of Vγ9Vδ2 T cells. Its effects extend to a range of other immune cells, including monocytes, macrophages, and dendritic cells, and it can significantly alter the cytokine milieu. The in-depth understanding of these immunological properties, facilitated by the experimental protocols outlined in this guide, is crucial for the continued exploration of this compound's therapeutic potential beyond its established role in bone metabolism, particularly in the context of immuno-oncology and other immune-mediated diseases. The provided data and methodologies offer a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory capacity of this intriguing molecule.

Zoledronic Acid: An In-Depth Technical Guide to its Effects on Non-Skeletal Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoledronic acid, a potent third-generation nitrogen-containing bisphosphonate, is a cornerstone in the management of skeletal-related events associated with metastatic bone disease and osteoporosis. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption. However, a growing body of evidence reveals that the pharmacological reach of this compound extends far beyond the skeletal system, eliciting a complex array of effects on various non-skeletal tissues. This technical guide provides a comprehensive overview of the multifaceted actions of this compound on the renal, hepatic, cardiovascular, and immune systems, as well as its direct and indirect anti-tumor activities, with a focus on its impact on angiogenesis and the tumor microenvironment. We delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols for investigating these effects, and provide visual representations of the intricate signaling pathways involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals exploring the broader therapeutic potential and non-skeletal implications of this compound.

Effects on the Vasculature: Anti-Angiogenic Properties

This compound exhibits significant anti-angiogenic effects by directly and indirectly modulating endothelial cell function and the expression of key angiogenic factors.

Quantitative Data on Anti-Angiogenic Effects

| Parameter | Cell Type/Model | This compound Concentration/Dose | Observed Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 4.1 µM (with FCS), 4.2 µM (with bFGF), 6.9 µM (with VEGF) | Inhibition of proliferation | [1] |

| Endothelial Cell Viability | HUVECs | 0.31 to 160 µM | Time- and concentration-dependent decrease in viability | [2] |

| Endothelial Cell Adhesion & Migration | HUVECs | Not specified | Modulation of adhesion and migration | [1] |

| Vessel Sprouting | Cultured aortic rings, Chicken egg chorioallantoic membrane (CAM) assay | Not specified | Reduction in vessel sprouting | [1] |

| In vivo Angiogenesis | Mice with bFGF-impregnated implants | ED50: 3 µg/kg s.c. | Potent inhibition of bFGF-induced angiogenesis | [1] |

| Circulating Angiogenic Factors | Cancer patients with bone metastases (n=30) | 4 mg single IV infusion | Significant and long-lasting reduction in serum VEGF levels; transient reduction in serum PDGF levels | [3] |

| Endothelial Progenitor Cells (EPCs) | Human peripheral blood mononuclear cells | >10 µM | Induction of apoptosis in putative EPCs | [4] |

| Tumor Angiogenesis | Ovarian cancer mouse models (HeyA8-MDR and OVCAR-5) | Not specified | Reduced tumor growth and angiogenesis | [5] |

Experimental Protocols

1.2.1. Endothelial Cell Proliferation Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on endothelial cell proliferation.[1]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.

-

Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) in the presence of a pro-angiogenic stimulus such as fetal calf serum (FCS), basic fibroblast growth factor (bFGF), or vascular endothelial growth factor (VEGF).

-

Incubation: Cells are incubated for 72 hours.

-

Quantification: Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

1.2.2. Matrigel Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: A 96-well plate is coated with Matrigel™ and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Suspension: HUVECs are harvested and resuspended in medium containing different concentrations of this compound.

-

Seeding: The cell suspension is added to the Matrigel-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

-

Imaging: The formation of tubular networks is observed and photographed using an inverted microscope.

-

Quantification: The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways

This compound's anti-angiogenic effects are primarily mediated through the inhibition of the mevalonate (B85504) pathway in endothelial cells. This leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of the function of these proteins interferes with critical signaling cascades involved in endothelial cell survival, proliferation, and migration.

Caption: this compound inhibits angiogenesis by disrupting the mevalonate pathway.

Immunomodulatory Effects

This compound exerts profound and complex effects on the immune system, influencing both innate and adaptive immunity.

Quantitative Data on Immunomodulatory Effects

| Parameter | Cell Type/Model | This compound Concentration/Dose | Observed Effect | Reference |

| γδ T-cell Activation | Human PBMCs | In vitro and in vivo | Potent activation and expansion of Vγ9Vδ2 T cells | [6][7] |

| Cytokine Production | Human PBMCs | 5 µM | Significant induction of TNF-α, IL-1β, IL-6, and IFN-γ mRNA | [8] |

| Monocyte/Macrophage Function | Primary human monocytes/macrophages | Therapeutic doses | Inhibition of differentiation of monocytes to dendritic cells; impaired phagocytic capacity | [9] |

| Macrophage Polarization | Human THP-1 cells | 10 µM | Enhanced LPS-induced M1 macrophage polarization | [10] |

| T-cell Subsets | Patients with primary osteoporosis | Single IV infusion | Transient decrease in CD3+ and CD3+CD4+ T cells | [11] |

Experimental Protocols

2.2.1. Assessment of γδ T-cell Activation and Expansion

This protocol outlines the in vitro stimulation of γδ T-cells by this compound.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2 (e.g., 100 U/mL).

-

Treatment: this compound is added to the culture at a concentration known to induce γδ T-cell activation (e.g., 1-5 µM).

-

Incubation: Cells are cultured for 7-14 days.

-

Flow Cytometry Analysis: The percentage and activation status of γδ T-cells are determined by staining with fluorescently labeled antibodies against T-cell markers (e.g., CD3, TCR Vγ9, TCR Vδ2) and activation markers (e.g., CD69, CD25).

-

Cytotoxicity Assay: The cytotoxic potential of the expanded γδ T-cells can be assessed in a co-culture system with tumor cell lines. Tumor cell lysis is measured using a chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay.

2.2.2. Macrophage Polarization Assay

This protocol describes the in vitro differentiation and polarization of macrophages and the effect of this compound.

-

Monocyte Isolation: CD14+ monocytes are isolated from PBMCs using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Monocytes are differentiated into macrophages by culturing for 5-7 days in the presence of M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages). This compound can be added during this differentiation period.

-

Macrophage Polarization: Differentiated macrophages are then polarized towards an M1 phenotype by stimulation with LPS and IFN-γ, or towards an M2 phenotype with IL-4 and IL-13 for 24-48 hours.

-

Analysis: Macrophage polarization is assessed by:

-

Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

ELISA/qRT-PCR: Measuring the production of M1 (e.g., TNF-α, IL-1β, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and markers.

-

Signaling Pathways

The immunomodulatory effects of this compound are multifaceted. Its inhibition of the mevalonate pathway in monocytes and macrophages leads to the accumulation of isopentenyl pyrophosphate (IPP), which is a potent activator of Vγ9Vδ2 T-cells. In macrophages, this compound can also promote M1 polarization through the activation of the NLRP3 inflammasome, leading to increased production of pro-inflammatory cytokines.

Caption: this compound's immunomodulatory effects on monocytes and γδ T-cells.

Renal Effects

Renal toxicity is a known potential adverse effect of this compound, particularly at higher doses and with rapid infusion rates.

Quantitative Data on Renal Effects

| Parameter | Patient Population/Model | This compound Dose | Observed Effect | Reference |

| Serum Creatinine | Patients with multiple myeloma or Paget's disease (n=6) | 4 mg monthly | Increase from a mean baseline of 1.4 mg/dL to 3.4 mg/dL | [3] |

| Renal Histopathology | Patients with this compound-associated renal failure | 4 mg monthly | Toxic acute tubular necrosis (ATN) characterized by tubular cell degeneration, loss of brush border, and apoptosis | [3] |

| Acute Kidney Injury (AKI) Biomarkers | Patients with osteoporosis (n=23) | 5 mg single IV infusion | No significant direct acute effect on kidney function observed | [6] |

Experimental Protocol: In Vivo Assessment of Renal Toxicity

This protocol describes a general approach to studying this compound-induced nephrotoxicity in a rodent model.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Treatment: this compound is administered intravenously at various doses. A control group receives saline.

-

Monitoring: Body weight and clinical signs are monitored daily.

-

Sample Collection: Blood and urine samples are collected at baseline and at various time points post-injection (e.g., 24h, 48h, 72h, and weekly).

-

Biochemical Analysis:

-

Serum: Creatinine, blood urea (B33335) nitrogen (BUN), electrolytes.

-

Urine: Protein, glucose, and kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

-

-

Histopathology: At the end of the study, animals are euthanized, and kidneys are collected. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for morphological evaluation. Evidence of acute tubular necrosis, interstitial nephritis, and glomerular changes are assessed.

Signaling Pathways

The primary mechanism of this compound-induced renal toxicity is believed to be the induction of acute tubular necrosis (ATN).[3] High concentrations of the drug in the renal tubules can lead to direct cellular injury. It has been proposed that the pharmacological action of this compound, including the inhibition of the mevalonate pathway, may also contribute to renal cell damage.[12] Additionally, this compound may induce renal fibrosis through the TGFβ/Smad3 signaling pathway.

Caption: Mechanisms of this compound-induced renal toxicity.

Hepatic Effects

Hepatotoxicity associated with this compound is considered a rare adverse event. The underlying mechanisms are not fully understood but may involve an immune-mediated response.

Quantitative Data on Hepatic Effects

| Parameter | Patient Population | This compound Dose | Observed Effect | Reference |

| Liver Enzymes (AST, ALT, GGT) | Postmenopausal women with osteoporosis or Paget's disease | IV infusion | Elevated levels 1 to 3 days post-infusion | [13] |

| Liver Biopsy | Case reports | Not specified | Lesions suggestive of a drug effect | [14] |

Experimental Protocol: In Vitro Hepatotoxicity Assessment

This protocol outlines a basic approach to assess the direct hepatotoxic potential of this compound using primary hepatocytes.

-

Cell Culture: Primary human or rat hepatocytes are cultured in appropriate media.

-

Treatment: Cells are exposed to a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).

-

Cytotoxicity Assays:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.

-

MTT/WST-1 Assay: To assess effects on cell viability.

-

-

Biochemical Assays:

-

ALT/AST Measurement: The activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant is measured.

-

Albumin and Urea Synthesis: To assess hepatocyte-specific functions.

-

-

Gene Expression Analysis: qRT-PCR can be used to evaluate the expression of genes involved in drug metabolism, stress responses, and apoptosis.

Cardiovascular Effects

The cardiovascular safety of this compound has been a subject of investigation, with some studies suggesting a potential increased risk of certain arrhythmias.

Quantitative Data on Cardiovascular Effects

| Outcome | Comparison | Risk Ratio (RR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Atrial Fibrillation | This compound vs. Placebo | RR 1.21 | 0.99 - 1.47 | 0.06 | [15] |

| Arrhythmias | This compound vs. Placebo | RR 1.30 | 1.11 - 1.52 | 0.001 | [15] |

| Major Adverse Cardiovascular Events | This compound vs. Placebo | RR 1.03 | 0.89 - 1.18 | 0.71 | [15] |

| Heart Failure | This compound vs. Oral Bisphosphonates | adj HR 1.17 | 1.04 - 1.32 | - | [16] |

| Cardiovascular Mortality | This compound vs. Oral Bisphosphonates | adj HR not increased | - | - | [16] |

Anti-Tumor Effects in the Tumor Microenvironment

Beyond its effects on bone metastasis, this compound can directly and indirectly influence the tumor microenvironment to inhibit cancer progression.

Experimental Workflow: Investigating the Tumor Microenvironment

This workflow provides a framework for studying the impact of this compound on the complex interplay of cells within the tumor microenvironment.

Caption: Experimental workflow for studying this compound in the tumor microenvironment.

This compound can inhibit tumor growth by reducing the number of tumor-associated macrophages (TAMs) and promoting a shift from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[10][17] It also interferes with the pro-tumorigenic properties of cancer-associated fibroblasts (CAFs).[10]

Conclusion

This compound is a pharmacologically active agent with a diverse range of effects on non-skeletal tissues. Its ability to inhibit angiogenesis, modulate the immune system, and influence the tumor microenvironment underscores its potential for broader therapeutic applications beyond bone health. However, its potential for renal toxicity and, to a lesser extent, other adverse effects necessitates careful patient selection and monitoring. This technical guide provides a foundational understanding of these non-skeletal effects, offering detailed methodologies and insights into the underlying signaling pathways to aid researchers and clinicians in further exploring and harnessing the full therapeutic spectrum of this important drug.

References

- 1. researchportal.lih.lu [researchportal.lih.lu]

- 2. Frontiers | Alterations in macrophage polarization in the craniofacial and extracranial skeleton after zoledronate application and surgical interventions – an in vivo experiment [frontiersin.org]

- 3. Toxic acute tubular necrosis following treatment with zoledronate (Zometa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of NLRP3 Inflammasome Activities in Bone Diseases and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of a single intravenous this compound administration on biomarkers of acute kidney injury (AKI) in patients with osteoporosis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Node Attributes | Graphviz [graphviz.org]

- 9. Attributes | Graphviz [graphviz.org]

- 10. Drug-induced hepatotoxicity linked to this compound in the treatment of an elderly man with primary osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bisphosphonate nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modifying the osteoblastic niche with this compound in vivo—Potential implications for breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single this compound infusion as a cause of acute kidney impairment requiring dialysis in two patients with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the senolytic potential of zoledronic acid in cellular aging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Senescent cells accumulate in tissues over time, secreting a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which contributes to chronic inflammation, tissue dysfunction, and the pathogenesis of numerous age-related pathologies. Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy to extend healthspan. This whitepaper provides a comprehensive technical overview of the senolytic potential of zoledronic acid, a third-generation bisphosphonate traditionally used in the management of osteoporosis and other bone-related conditions. Recent compelling evidence demonstrates that this compound exhibits potent senolytic and senomorphic (SASP-suppressing) properties, positioning it as a repurposed candidate for senotherapeutic applications. This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Introduction to this compound as a Senolytic

This compound is a nitrogen-containing bisphosphonate renowned for its high affinity for bone mineral and its potent inhibition of osteoclast-mediated bone resorption. Beyond its established role in skeletal medicine, a growing body of research has unveiled its broader therapeutic potential, including anti-cancer and immunomodulatory effects. Notably, several studies have indicated that this compound may extend lifespan and healthspan in animal models and is associated with reduced mortality in humans, effects that may be attributable to its actions on senescent cells.

The senolytic activity of this compound is primarily attributed to its well-characterized mechanism of action: the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to impaired protein prenylation and ultimately inducing apoptosis in specific cell types, including senescent cells. Preclinical studies have demonstrated that this compound can selectively kill senescent cells both in vitro and in vivo, with minimal impact on healthy, non-senescent cells. Furthermore, it has been shown to modulate the SASP, reducing the levels of circulating pro-inflammatory factors. These findings underscore the potential of this compound as a readily available and clinically approved drug that could be repurposed for targeting cellular senescence.

Quantitative Data on the Senolytic Effects of this compound

The senolytic and senomorphic efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings from these investigations, providing a clear comparison of its effects across different models and markers of senescence.

Table 1: In Vitro Senolytic Effects of this compound

| Cell Type | Senescence Inducer | This compound Concentration | Outcome Measure | Result | Reference |

| Human Lung Fibroblasts (IMR90) | Etoposide (B1684455) | Increasing concentrations | % SA-β-gal+ cells | Significant reduction in senescent cells | |

| Mouse Embryonic Fibroblasts (DNA repair-deficient) | N/A (progeroid model) | Not specified | Cell Viability | Selective killing of senescent cells |

Table 2: In Vivo Senolytic and Senomorphic Effects of this compound in Aged Mice

| Treatment | Duration | Outcome Measure | Result | Reference |

| This compound | 8 weeks | Circulating SASP Factors (CCL7, IL-1β, TNFRSF1A, TGFβ1) | Significant reduction | |

| This compound | 8 weeks | Grip Strength | Improvement | |

| This compound | Not specified | Senescence/SASP Gene Expression (in CD115+ pre-osteoclastic cells) | Significant downregulation | |

| This compound | Not specified | Number of CD115+ pre-osteoclastic cells | Significant reduction | |

| This compound | Not specified | p16 and p21 protein levels (in CD115+ cells) | Significant decrease | |

| This compound | Not specified | SASP markers (IL-1β, PAI1) in CD115+ cells | Significant decrease |

Molecular Mechanism of Action

The senolytic activity of this compound is intrinsically linked to its inhibitory effect on the mevalonate pathway, a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)